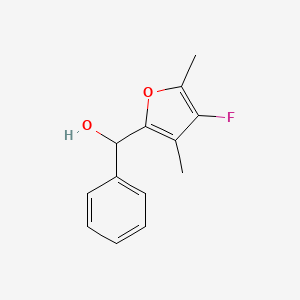

(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol

描述

属性

分子式 |

C13H13FO2 |

|---|---|

分子量 |

220.24 g/mol |

IUPAC 名称 |

(4-fluoro-3,5-dimethylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H13FO2/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3 |

InChI 键 |

ATHXSNVZUGNVNQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(OC(=C1F)C)C(C2=CC=CC=C2)O |

产品来源 |

United States |

准备方法

Fluorination of Preformed Furan Derivatives

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 h |

| Fluorinating Agent | Selectfluor® (2 eq) |

| Solvent | Acetonitrile |

Methyl groups at positions 3 and 5 are introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃, though this risks over-alkylation. Alternative routes employ pre-methylated starting materials like 3,5-dimethylfuran-2-carbaldehyde.

De Novo Furan Synthesis with Fluorine

An alternative strategy involves constructing the furan ring from fluorinated precursors. The Paal-Knorr synthesis using 1,4-diketones offers control over substitution patterns:

-

React 4-fluoro-3,5-dimethyl-1,4-diketone with ammonium acetate in acetic acid.

This method avoids competing fluorination side reactions but requires access to specialized diketones.

Coupling the Furan and Phenyl Methanol Moieties

Grignard Addition to Furan-2-carbaldehyde

A two-step sequence enables the formation of the hydroxymethyl bridge:

-

Formylation : Convert 4-fluoro-3,5-dimethylfuran to its 2-carbaldehyde derivative using DMF/POCl₃ (Vilsmeier-Haack reaction).

-

Grignard Addition : Treat with phenylmagnesium bromide (1.2 eq, THF, −78°C to rt) followed by quenching with aqueous NH₄Cl to yield the secondary alcohol.

Yield optimization :

-

Lower temperatures (−78°C) minimize furan ring opening.

-

Anhydrous THF is critical to prevent proto-defluorination.

Protecting Group Strategies

The hydroxyl group in the target molecule requires protection during furan functionalization. Patent US7419991B2 demonstrates the efficacy of tert-butyldimethylsilyl (TBS) groups for alcohol protection in fluorinated heterocycles:

-

Protect the hydroxymethyl group with TBSCl (imidazole, DMF, 0°C).

-

Perform fluorination/methylation on the furan core.

-

Deprotect with TBAF in THF (0°C to rt, 2 h).

Purification and Characterization Challenges

Chromatographic Separation

The polar hydroxymethyl group and hydrophobic aryl/furan subunits necessitate mixed-mode chromatography:

-

Normal phase : SiO₂ with hexane/EtOAc (4:1 → 1:1 gradient).

-

Reverse phase : C18 column, MeOH/H₂O (60:40 isocratic).

Spectroscopic Confirmation

-

¹H NMR :

-

Furan CH₃: δ 2.1–2.3 ppm (doublet, J = 2.4 Hz).

-

Methanol OH: δ 1.8 ppm (broad, exchanges with D₂O).

-

Scalability and Industrial Considerations

While lab-scale syntheses focus on yield optimization, industrial production demands:

化学反应分析

反应类型

(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇可以进行各种化学反应,包括:

氧化: 羟基可以被氧化形成相应的酮。

还原: 该化合物可以被还原形成相应的醇或烷烃。

取代: 氟原子可以被其他亲核试剂,如胺或硫醇取代。

常用试剂和条件

氧化: 在酸性条件下,使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。

还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。

取代: 在碱存在下,使用氨 (NH3) 或硫脲 (NH2CSNH2) 等亲核试剂。

主要形成的产物

氧化: 形成(4-氟-3,5-二甲基呋喃-2-基)(苯基)酮。

还原: 形成(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲烷。

取代: 形成(4-氨基-3,5-二甲基呋喃-2-基)(苯基)甲醇或(4-巯基-3,5-二甲基呋喃-2-基)(苯基)甲醇。

科学研究应用

(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇在科学研究中具有多种应用:

化学: 用作合成更复杂有机分子的构建块。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医药: 研究其潜在的治疗特性,包括抗炎和抗菌作用。

工业: 用于开发新材料,以及作为生产药物和农用化学品的中间体。

作用机制

(4-氟-3,5-二甲基呋喃-2-基)(苯基)甲醇的作用机制涉及其与特定分子靶标的相互作用。氟原子增强了化合物形成氢键和与酶或受体相互作用的能力。苯基有助于化合物的疏水相互作用,使其能够穿透细胞膜并到达细胞内靶标。确切的途径和靶标取决于具体的应用和使用环境。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The closest structural analogues, as identified in CAS records (), include boronic esters and fluorinated phenylmethanol derivatives. Key comparisons are summarized below:

| Compound Name | CAS No. | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 903895-56-7 | 1.00 | Replaces furan with a phenyl ring; boronic ester instead of methanol |

| (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | 1082066-29-2 | 0.93 | Boronic ester substituent; fluorophenyl instead of furan |

| (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | 1147894-98-1 | 0.92 | Similar to above, with altered fluorine and substituent positions |

Key Observations :

- Heterocyclic vs. Phenyl Core: The target compound’s furan ring distinguishes it from phenyl-based analogues.

- Functional Groups: The methanol group in the target compound contrasts with boronic esters in analogues, which are often used in Suzuki-Miyaura coupling reactions. This difference suggests divergent reactivity profiles .

- Fluorine Positioning : Fluorine at the 4-position on the furan (target) versus 2- or 5-positions on phenyl rings (analogues) may alter electronic effects and steric hindrance .

Fluorinated Pyrazoles ()

Compounds like 4-fluoro-3,5-dimethyl-1-phenyl-1H-pyrazole () share fluorinated heterocyclic motifs. However, pyrazole’s nitrogen-rich structure enables distinct coordination chemistry compared to furan. For example, pyrazoles are often used as ligands in catalysis, while furans are more common in polymer chemistry .

Triazole Derivatives ()

Triazoles, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, exhibit sulfonyl and fluorine substituents. These groups enhance metabolic stability in pharmaceuticals, a property that could be explored in the target compound through functional group interconversion .

生物活性

(4-Fluoro-3,5-dimethylfuran-2-yl)(phenyl)methanol is an organic compound characterized by a furan ring substituted with a fluorine atom and two methyl groups, alongside a phenolic structure. Its molecular formula is . The compound has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The unique combination of the furan and phenolic structures along with the fluorine atom is believed to enhance its reactivity and biological activity compared to other similar compounds.

Predicted Activities

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound may exhibit a range of biological activities. Some predicted activities include:

- Antimicrobial : Potential to inhibit bacterial growth.

- Anticancer : Possible cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : May reduce inflammation through specific pathways.

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on phenolic compounds demonstrated that the presence of hydroxyl groups enhances anticancer activity by promoting favorable interactions with DNA .

- Antimicrobial Effects : Research has indicated that phenolic compounds can possess antimicrobial properties. A study on benzofuroxan derivatives revealed that certain structural features contribute to their effectiveness against pathogenic bacteria . This suggests that this compound could similarly exhibit antimicrobial properties.

- Mechanism of Action : The mechanism of action for the anticancer activity is thought to involve the induction of apoptosis via the mitochondrial pathway, as observed in other phenolic compounds . This pathway enhances reactive oxygen species (ROS) production, leading to increased cell death in cancerous cells.

Synthesis Methods

Various synthetic routes have been proposed for producing this compound. Common methods include:

- Grignard Reaction : Involves reacting furan derivatives with phenolic compounds under controlled conditions.

- Direct Fluorination : Utilizes fluorinating agents to introduce the fluorine atom into the furan ring.

Comparative Analysis

To understand the significance of this compound in comparison to related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Furan ring with methyl and fluorine substitutions | Potential anticancer and antimicrobial properties |

| Benzofuroxan Derivatives | Hybrid structures combining phenol and benzofuroxan | High cytotoxicity against cancer cell lines |

| Phenolic Compounds | Aromatic ring with hydroxyl groups | Enhanced interaction with biological targets |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。